molecular formula C9H15ClN2O2 B1524524 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 73935-27-0

1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B1524524
CAS No.: 73935-27-0
M. Wt: 218.68 g/mol
InChI Key: BLZLWVCVBBDMQI-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a pyrrole-2,5-dione derivative featuring a dimethylaminopropyl substituent and a partially saturated pyrrole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-10(2)6-3-7-11-8(12)4-5-9(11)13;/h4-5H,3,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZLWVCVBBDMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=O)C=CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Procedure

Step Reagents & Conditions Description Outcome
1 Dimethylamine + Propylene oxide Reaction carried out under controlled temperature to yield 3-(dimethylamino)propanol Formation of 3-(dimethylamino)propanol intermediate
2 3-(Dimethylamino)propanol + Maleic anhydride Stirring at mild temperatures (room temperature to 60°C) in an appropriate solvent (e.g., toluene or chloroform) Cyclization and ring closure to form the pyrrole-2,5-dione ring with dimethylaminopropyl substitution
3 Acidification with hydrochloric acid To convert the free base to hydrochloride salt Formation of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Industrial processes often incorporate continuous flow reactors and optimized purification steps such as crystallization and column chromatography to improve yield and purity.

Reaction Conditions and Optimization

  • Solvents: Commonly used solvents include toluene, chloroform, and diethyl ether. Choice of solvent affects reaction rate and product crystallization.
  • Temperature: The reaction between 3-(dimethylamino)propanol and maleic anhydride typically occurs efficiently at temperatures ranging from ambient to 60°C.
  • Reaction Time: Depending on conditions, reaction times vary from several hours to days (2–21 days reported in related pyrrole-2,5-dione derivative syntheses).
  • Purification: Crude products are purified by silica gel column chromatography or crystallization from ethanol or dichloromethane/ethyl acetate mixtures.

Chemical Reaction Analysis

The key chemical transformation is the nucleophilic attack of the amino group on maleic anhydride, leading to ring closure and formation of the pyrrole-2,5-dione core. The hydrochloride salt formation stabilizes the compound and improves water solubility.

Reaction Type Description Reagents/Conditions
Nucleophilic addition and cyclization Amino alcohol attacks maleic anhydride to form pyrrolidine-2,5-dione ring Mild heating, aprotic solvent
Salt formation Protonation with HCl to form hydrochloride salt Acidification step

Research Findings and Variations

  • Variations in the synthesis have been explored by modifying the amine component or the cyclic anhydride to produce analogues with different properties.
  • Studies indicate that reaction conditions such as solvent polarity and temperature significantly influence the yield and purity of the final product.
  • Industrial scale syntheses employ continuous flow reactors to maintain consistent reaction conditions and facilitate large-scale production.
  • Advanced purification techniques, including recrystallization and chromatographic methods, ensure high purity necessary for biochemical applications.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale Notes
Starting materials Dimethylamine, propylene oxide, maleic anhydride Same, with higher purity Raw material quality critical
Reaction solvent Toluene, chloroform, diethyl ether Optimized solvent mixtures Solvent recycling considered
Temperature 25–60°C Controlled via flow reactors Precise control improves yield
Reaction time Hours to days Continuous flow, minutes to hours Process intensification
Purification Column chromatography, crystallization Crystallization, filtration Scalable purification methods
Yield Moderate to high (60–85%) High (>85%) Process optimization improves yield

Chemical Reactions Analysis

1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-[3-(Dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride serves as a versatile reagent in organic chemistry:

  • Peptide Synthesis : It is instrumental in synthesizing peptides by facilitating amide bond formation.
  • Building Block for Complex Molecules : The compound acts as a precursor for various complex organic compounds.

Biochemical Studies

The compound is utilized in biological research to explore enzyme mechanisms and biochemical pathways:

  • Enzyme Mechanism Probing : It aids in understanding the role of specific enzymes involved in peptide bond formation.
  • Protein Crosslinking : It facilitates the study of protein interactions by crosslinking proteins to nucleic acids.

Industrial Applications

In industry, this compound is employed for producing specialty chemicals:

  • Chemical Manufacturing : It is used as an intermediate in the synthesis of various chemical products.
  • Material Science : Its properties allow for applications in creating novel materials with specific functionalities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against several bacterial strains:

  • Effective against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines:

  • In vitro studies demonstrated significant inhibition of cytokines such as IL-6 and TNF-α, suggesting its potential therapeutic applications in inflammatory diseases.

Toxicity Assessment

Toxicity evaluations indicate that while many derivatives are non-toxic at lower concentrations (10-50 µg/mL), some may exhibit slight toxicity at higher doses (100 µg/mL). This necessitates careful dosage consideration for therapeutic use.

Comparison with Similar Compounds

Structural and Functional Analog: GF109203X (Monohydrochloride)

Compound: 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione monohydrochloride

  • Key Differences :
    • The target compound lacks the dual indole substituents present in GF109203X.
    • The dihydro-pyrrole ring in the target compound reduces aromaticity compared to GF109203X’s fully unsaturated core.
  • Functional Implications :
    • GF109203X is a potent PKC inhibitor with demonstrated anti-inflammatory effects in the PMA-induced mouse ear edema model . The absence of indole groups in the target compound may alter binding affinity to PKC isoforms but could improve selectivity for other kinases.

Agrochemical Analogs: Fluoimide and Chromafenozide

Compound : 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoimide)

  • Key Differences: Fluoimide contains halogen substituents (Cl, F) and a phenyl group instead of the dimethylaminopropyl chain.
  • Functional Implications: Fluoimide is used as a fungicide, leveraging its hydrophobic substituents for membrane penetration and stability in agricultural environments . The target compound’s hydrophilic dimethylamino group contrasts with Fluoimide’s design, highlighting divergent applications (pharmacological vs. agrochemical).

Compound: Chromafenozide (Dihydrobenzopyran derivative)

  • Key Differences: Chromafenozide incorporates a benzopyran scaffold and hydrazide group, unlike the pyrrole-dione core of the target compound.
  • Functional Implications: Chromafenozide acts as an insect growth regulator, demonstrating how heterocyclic dione derivatives can be tailored for insecticidal activity through bulkier substituents .

Data Table: Comparative Analysis of Pyrrole-2,5-dione Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Application Notable Findings
Target Compound (Hydrochloride) Dihydro-pyrrole-2,5-dione 3-(Dimethylamino)propyl ~220 (est.) Research (Kinase modulation) Hypothesized kinase inhibition based on structural analogs
GF109203X (Monohydrochloride) Pyrrole-2,5-dione Dual indol-3-yl groups ~520 (est.) Anti-inflammatory research PKC inhibition in mouse edema model
Fluoimide Pyrrole-2,5-dione 3,4-Dichloro, 4-fluorophenyl ~245 (est.) Fungicide Agrochemically stable, topical use
Chromafenozide Dihydrobenzopyran Hydrazide, dimethylbenzoyl ~470 (est.) Insect growth regulation Targets ecdysone receptors in insects

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s dimethylamino group may enhance cellular uptake compared to Fluoimide’s hydrophobic design, positioning it for drug discovery. However, the absence of indole moieties (as in GF109203X) necessitates empirical validation of its kinase selectivity.
  • Agrochemical Divergence: Unlike Fluoimide and Chromafenozide, the target compound’s polar substituents render it less suited for environmental stability but more applicable in aqueous biological systems.

Biological Activity

Overview

1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (CAS No. 73935-27-0) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its molecular formula is C9H15ClN2O2, and it has a molecular weight of 218.68 g/mol. This compound is characterized by its ability to form amide bonds, which are crucial in various biochemical processes including peptide synthesis and protein interactions.

Target Interaction
The primary target of this compound is the carboxyl group in biomolecules. It activates these groups to facilitate reactions with primary amines, leading to the formation of amide bonds. This mechanism is essential for various biochemical pathways, particularly those involving peptide synthesis and protein crosslinking.

Biochemical Pathways
The compound influences several key biochemical pathways:

  • Peptide Synthesis: Enhances the formation of amide bonds.
  • Protein Crosslinking: Facilitates interactions between proteins and nucleic acids.
  • Immunoconjugate Preparation: Used in creating conjugates for therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that compounds derived from similar structures significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Study on Cytokine Inhibition

In a study assessing the anti-inflammatory effects of pyrrole derivatives, it was found that certain derivatives exhibited strong inhibition of PBMC proliferation when treated with anti-CD3 antibodies. The most effective derivative achieved up to 85% inhibition at elevated concentrations .

Toxicity Assessment

Toxicity studies revealed that while many derivatives were non-toxic at lower concentrations (10-50 µg/mL), some exhibited slight toxicity at higher doses (100 µg/mL), indicating a need for careful dosage consideration in therapeutic applications .

Comparative Analysis

Compound NameBiological ActivityStructure Characteristics
This compoundAntimicrobial, Anti-inflammatoryContains a dimethylamino group facilitating amide bond formation
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloridePeptide coupling agentSimilar reactivity but different applications
3-(dimethylamino)propyl chloride hydrochlorideIntermediate in organic synthesisDifferent reactivity due to chloride presence

Q & A

Q. What are the standard synthetic routes for 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride?

The synthesis typically involves cyclization reactions of precursor amines and anhydrides. For example:

  • Step 1 : Reacting a pyrrolidine derivative (e.g., 2,5-dihydro-1H-pyrrole-2,5-dione) with 3-(dimethylamino)propyl chloride under basic conditions to form the core structure.
  • Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).
    Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to reaction time and catalyst loading (e.g., triethylamine) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and hydrogenation states. For instance, 1^1H NMR peaks at δ 2.5–3.0 ppm indicate dimethylamino protons .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Absorbance bands near 1700–1750 cm1^{-1} confirm the presence of the diketone moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 241.1214 for C10_{10}H17_{17}N2_2O2_2Cl) .

Table 1 : Example Characterization Data for Analogous Compounds

PropertyCompound A (Ref.)Compound B (Ref.)
Melting Point (°C)209.0–211.9138.1–140.6
Yield (%)4663
Key 1^1H NMR Peaksδ 5.78 (pyrrole H)δ 5.71 (pyrrole H)
Source

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy barriers (e.g., using density functional theory, DFT). For example, ICReDD’s approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .
  • Machine Learning (ML) : Train models on reaction databases to predict yields and side products. Variables like catalyst type and reaction time are prioritized using feature importance analysis .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., antimicrobial vs. cytotoxicity).
  • Statistical Validation : Use ANOVA or Bayesian inference to assess variability between replicates. For example, discrepancies in cytotoxicity assays may arise from cell line-specific sensitivity, requiring cross-validation with primary cells .

Q. What strategies enhance the bioactivity of derivatives of this compound?

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) to the pyrrole ring to improve binding affinity.
    • Salt Forms : Compare hydrochloride vs. sulfate salts for solubility and bioavailability.
    • In Silico Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs (e.g., Box-Behnken) to minimize experiments while optimizing variables like pH, temperature, and reagent excess .
  • Data Contradiction Analysis : Employ cheminformatics tools (e.g., KNIME, Python’s Scikit-learn) to cluster anomalous results and identify outliers in large datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Reactant of Route 2
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1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

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